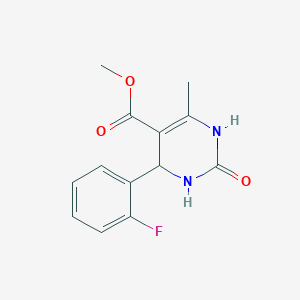
Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H13FN2O3 and its molecular weight is 264.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H13FN2O3. The structure features a tetrahydropyrimidine ring with a fluorophenyl substituent that significantly influences its biological properties.
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit promising anticancer activity. For instance:
- Activity Against Cancer Cell Lines : this compound has been tested against various cancer cell lines. In one study, compounds structurally similar to this compound showed IC50 values ranging from 15.3 µM to 29.1 µM against MCF-7 and MDA-MB453 breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.3 |
| Compound B | MDA-MB453 | 29.1 |
These results suggest that the presence of the fluorophenyl group enhances the anticancer efficacy of pyrimidine derivatives.
Antibacterial Activity
Pyrimidine derivatives are also known for their antibacterial properties. The compound has shown effectiveness against various bacterial strains:
- Inhibition Studies : Compounds similar to this compound have demonstrated significant activity against Escherichia coli and Staphylococcus aureus. For example, derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 0.0227 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 0.0227 |
| S. aureus | 0.0150 |
Antiviral Activity
The antiviral potential of pyrimidine derivatives has also been explored:
- HIV Integrase Inhibition : Some studies indicate that related compounds inhibit HIV integrase with IC50 values around 0.65 µM. Although specific data on this compound is limited, its structural analogs suggest potential for antiviral applications .
Case Studies
- Study on Anticancer Efficacy : A recent investigation focused on the synthesis and biological evaluation of various tetrahydropyrimidine derivatives found that modifications at the phenyl ring significantly impacted anticancer activity. The study highlighted that fluorinated compounds generally exhibited enhanced potency against breast cancer cell lines .
- Antimicrobial Screening : Another study evaluated a series of pyrimidine derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions showed improved antibacterial activity compared to their non-halogenated counterparts .
属性
IUPAC Name |
methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-5-3-4-6-9(8)14/h3-6,11H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNREHHSRSALOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













